Ethyl 2-{8-bromo-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate
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Overview
Description
Ethyl 2-{8-bromo-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with a bromine atom and a phenyl group as substituents. The ethyl acetate group adds further complexity to its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{8-bromo-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 8-bromo-3-phenylquinoline-2,4-dione with hydrazine to form the pyrazoloquinoline core. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially yielding dihydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-{8-bromo-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-{8-bromo-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- Ethyl 2-{8-chloro-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate
- Ethyl 2-{8-methyl-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate
- Ethyl 2-{8-phenyl-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate
Comparison: Ethyl 2-{8-bromo-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C20H16BrN3O2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
ethyl 2-(8-bromo-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-26-18(25)12-24-20-15-10-14(21)8-9-17(15)22-11-16(20)19(23-24)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
IFSFYPHQFSTBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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